N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-3-methylbenzene-1-sulfonamide
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Overview
Description
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-3-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring, an acetyl group, a methyl group, a chloro group, and a sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-3-methylbenzene-1-sulfonamide involves multiple steps. The general synthetic route includes the following steps:
Formation of Benzofuran Ring: The benzofuran ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Acetyl and Methyl Groups: The acetyl and methyl groups are introduced through Friedel-Crafts acylation and alkylation reactions, respectively.
Chlorination: The chloro group is introduced via electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: The sulfonamide group is formed by reacting the intermediate compound with sulfonyl chloride in the presence of a base like pyridine.
Industrial production methods typically involve optimizing these reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Scientific Research Applications
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-3-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The benzofuran ring and other substituents contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-3-methylbenzene-1-sulfonamide can be compared with similar compounds such as:
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-1-naphthalenesulfonamide: This compound has a naphthalene ring instead of a benzene ring, which may affect its chemical reactivity and biological activity.
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-4-fluorobenzenesulfonamide: The presence of a fluorine atom and a benzoyl group can alter the compound’s properties and applications.
Properties
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4S/c1-10-8-14(5-6-16(10)19)25(22,23)20-13-4-7-17-15(9-13)18(11(2)21)12(3)24-17/h4-9,20H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQGVQBERRVKIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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